2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one
Overview
Description
Preparation Methods
The synthesis of 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one involves several steps. One common synthetic route includes the use of manganese(IV) oxide as a reagent . The reaction conditions typically involve stirring the reaction mixture at room temperature for a specific duration. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one has diverse applications in scientific research:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery.
Mechanism of Action
The mechanism of action of 2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-6-thioxo-7,9-dihydro-1H-purin-8(6H)-one can be compared with other similar compounds, such as:
- 6-amino-2-(pentan-2-yloxy)-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one
- 6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.
Properties
IUPAC Name |
2-amino-6-sulfanylidene-7,9-dihydro-3H-purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(12)10-4)7-5(11)9-2/h(H5,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCFFLQLXBKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=S)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439924 | |
Record name | 8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88550-56-5 | |
Record name | 2-Amino-1,6,7,9-tetrahydro-6-thioxo-8H-purin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88550-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8H-Purin-8-one, 2-amino-1,6,7,9-tetrahydro-6-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxythioguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060804 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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